Cas no 1597878-47-1 (1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)

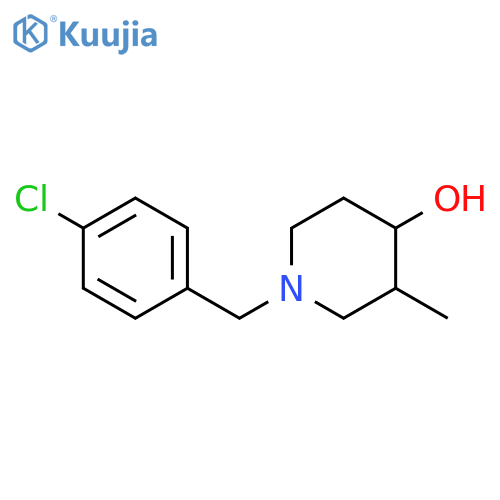

1597878-47-1 structure

商品名:1-(4-chlorobenzyl)-3-methylpiperidin-4-ol

CAS番号:1597878-47-1

MF:C13H18ClNO

メガワット:239.741122722626

CID:5578617

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinol, 1-[(4-chlorophenyl)methyl]-3-methyl-

- 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol

-

- インチ: 1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3

- InChIKey: KKCNRMFBIGLSND-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(Cl)C=C2)CCC(O)C(C)C1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 355.0±27.0 °C at 760 mmHg

- フラッシュポイント: 168.5±23.7 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- 酸性度係数(pKa): 14.87±0.40(Predicted)

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C129726-100mg |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C129726-500mg |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 500mg |

$ 365.00 | 2022-06-06 | ||

| Life Chemicals | F1907-2244-0.25g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| TRC | C129726-1g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 1g |

$ 570.00 | 2022-06-06 | ||

| Life Chemicals | F1907-2244-2.5g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-2244-0.5g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-2244-5g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-2244-10g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-2244-1g |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol |

1597878-47-1 | 95%+ | 1g |

$401.0 | 2023-09-07 |

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1597878-47-1 (1-(4-chlorobenzyl)-3-methylpiperidin-4-ol) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量